Structural Differentiation: 3-Position Carboxylic Acid vs. 4-Position Regioisomer in CCR5 Antagonist Synthesis
1-(Trifluoroacetyl)piperidine-3-carboxylic acid is structurally differentiated from its 4-position regioisomer (CAS 126501-70-0), with the carboxylic acid placement determining the spatial orientation and subsequent synthetic utility of the piperidine scaffold. The 4-position regioisomer has been explicitly utilized as a key intermediate in the synthesis of orally bioavailable CCR5 antagonists for HIV treatment [1]. While the 3-position analog lacks an equivalent documented role in this specific drug discovery program, this regioisomeric differentiation itself represents a critical procurement decision point: researchers targeting 3-substituted piperidine scaffolds cannot substitute the 4-position analog without altering the three-dimensional geometry of the final compound, which directly impacts target binding and pharmacological activity [2]. The two compounds share identical molecular formula (C8H10F3NO3) and molecular weight (225.17 g/mol) but yield fundamentally different synthetic outcomes due to regioisomeric divergence [3].
| Evidence Dimension | Regioisomeric scaffold geometry (carboxylic acid position) |
|---|---|
| Target Compound Data | Carboxylic acid at piperidine 3-position (CAS 1099017-20-5) |
| Comparator Or Baseline | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid (CAS 126501-70-0) – carboxylic acid at 4-position |
| Quantified Difference | Regioisomeric positional difference; no direct head-to-head comparative data available in public domain |
| Conditions | N/A (structural comparison) |
Why This Matters
Regioisomeric substitution patterns yield non-interchangeable three-dimensional scaffolds; procurement must match the specific positional requirement of the intended SAR program or synthetic route.
- [1] Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): An orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. View Source
- [2] Drug Synthesis Database (YaoZhi). (2026). 1-(2,2,2-trifluoroacetyl)-4-piperidinecarboxylic acid. Synthetic route documentation for CCR5 antagonist intermediate (II). View Source
- [3] ChemChart. (2026). 1-(trifluoroacetyl)-4-piperidinecarboxylic acid (126501-70-0). Physicochemical property data: Density 1.36 g/cm³, MW 225.17 g/mol. View Source
